
3-Ciano-3-metilpropanoato de terc-butilo
Descripción general
Descripción
Tert-butyl 3-cyano-3-methylpropanoate is a useful research compound. Its molecular formula is C9H15NO2 and its molecular weight is 169.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 3-cyano-3-methylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-cyano-3-methylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Transformaciones Químicas
El grupo terc-butilo, que forma parte de la molécula de “3-Ciano-3-metilpropanoato de terc-butilo”, es conocido por su patrón de reactividad único . Este grupo puede utilizarse en diversas transformaciones químicas debido a su naturaleza congestionada .
Vías Biosintéticas
El grupo terc-butilo también puede desempeñar un papel en las vías biosintéticas . Estas son series de reacciones químicas que se producen dentro de una célula, en las que un metabolito primario se modifica, se convierte en otras moléculas o se ensambla para formar macromoléculas .
Vías de Biodegradación
Además de las vías biosintéticas, el grupo terc-butilo también puede estar involucrado en las vías de biodegradación . Estos son los procesos biológicos que descomponen la materia orgánica en compuestos más pequeños .
Procesos Biocatalíticos
El grupo terc-butilo puede utilizarse potencialmente en procesos biocatalíticos . La biocatálisis es una subdisciplina de la enzimología que implica el uso de catalizadores naturales, como enzimas proteicas o células enteras, para llevar a cabo reacciones químicas .
Síntesis de Fármacos
“this compound” podría utilizarse potencialmente en la síntesis de fármacos. Por ejemplo, un compuesto con una estructura similar, “terc-butil (3R,5S)-6-cloro-3,5-dihidroxihexanoato”, es un intermedio quiral clave en la síntesis de la cadena lateral del fármaco hipolipemiante rosuvastatina .
Mecanismo De Acción
Tert-butyl 3-cyano-3-methylpropanoate: A Comprehensive Study of Its Mechanism of Action
Tert-butyl 3-cyano-3-methylpropanoate is a chemical compound with a molecular weight of 169.22 . This compound has been the subject of various studies due to its potential applications in the field of pharmaceuticals. This article aims to provide a comprehensive understanding of the mechanism of action of Tert-butyl 3-cyano-3-methylpropanoate.
Target of Action
It’s known that the compound is used for pharmaceutical testing , suggesting that it may interact with various biological targets.
Biochemical Pathways
It’s known that the compound plays a role in the hydroxylation of sterically congested primary c−h bonds . This suggests that it may influence pathways related to oxidation reactions.
Result of Action
It’s known that the compound is involved in the hydroxylation of sterically congested primary c−h bonds , which could result in significant changes at the molecular level.
Análisis Bioquímico
Biochemical Properties
Tert-butyl 3-cyano-3-methylpropanoate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of desired products. For instance, it can act as a substrate for esterases, which catalyze the hydrolysis of ester bonds, leading to the formation of carboxylic acids and alcohols . Additionally, tert-butyl 3-cyano-3-methylpropanoate can interact with cytochrome P450 enzymes, which are involved in the oxidative metabolism of xenobiotics and endogenous compounds .
Cellular Effects
Tert-butyl 3-cyano-3-methylpropanoate has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases . This modulation can lead to changes in gene expression, impacting cellular metabolism and function. For example, tert-butyl 3-cyano-3-methylpropanoate can induce the expression of genes involved in detoxification processes, enhancing the cell’s ability to metabolize and eliminate harmful substances .
Molecular Mechanism
At the molecular level, tert-butyl 3-cyano-3-methylpropanoate exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity . For instance, it can inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine . This inhibition can lead to an accumulation of acetylcholine in the synaptic cleft, affecting neurotransmission and potentially leading to neurotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 3-cyano-3-methylpropanoate can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture . Long-term studies have shown that tert-butyl 3-cyano-3-methylpropanoate can have sustained effects on cellular function, particularly in in vitro studies where it has been observed to maintain its activity over extended periods .
Dosage Effects in Animal Models
The effects of tert-butyl 3-cyano-3-methylpropanoate vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic processes and improving detoxification capabilities . At high doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration levels .
Metabolic Pathways
Tert-butyl 3-cyano-3-methylpropanoate is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and altering metabolite levels within the cell .
Transport and Distribution
Within cells and tissues, tert-butyl 3-cyano-3-methylpropanoate is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, it can be transported into the mitochondria, where it may affect mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of tert-butyl 3-cyano-3-methylpropanoate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . It can localize to the endoplasmic reticulum, where it may interact with enzymes involved in protein folding and modification . Additionally, its presence in the nucleus can impact gene expression by interacting with transcription factors and other nuclear proteins .
Propiedades
IUPAC Name |
tert-butyl 3-cyanobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-7(6-10)5-8(11)12-9(2,3)4/h7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJGJGPXDWBTFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC(C)(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


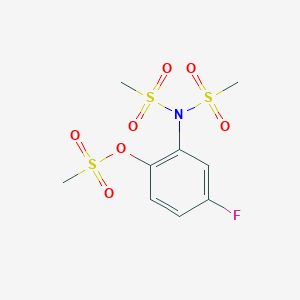
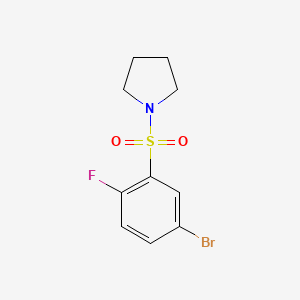
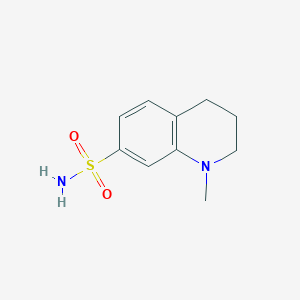
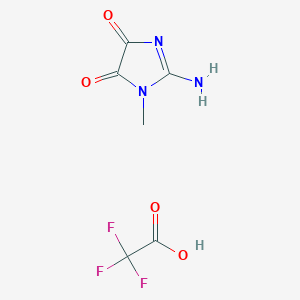
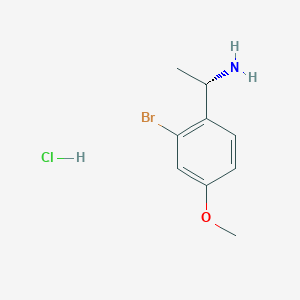
![1-(Boc-amino)-6-aza-spiro[3.4]octane](/img/structure/B1448179.png)
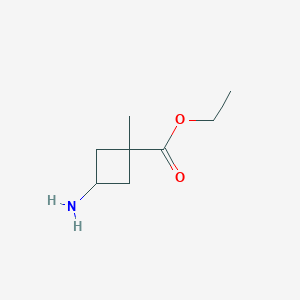
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride](/img/structure/B1448185.png)
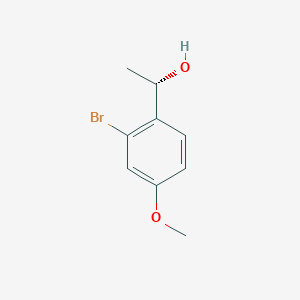
![tert-butyl N-[(2-chloro-1,3-thiazol-5-yl)methyl]carbamate](/img/structure/B1448187.png)
![5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1448190.png)
![3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine](/img/structure/B1448191.png)
![3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-2,2-dimethylpropanoic acid dihydrochloride](/img/structure/B1448192.png)

